Cas no 56767-30-7 (Kentsin H-Thr-Pro-Arg-Lys-OH)

Kentsin H-Thr-Pro-Arg-Lys-OH Chemical and Physical Properties
Names and Identifiers
-
- L-Lysine,L-threonyl-L-prolyl-L-arginyl-
- (2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxy-butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid
- H-THR-PRO-ARG-LYS-OH
- Kentsin
- 235: PN: WO0069900 SEQID: 1539 unclaimed sequence
- L-Lysine,N2-[N2-(1-L-threonyl-L-prolyl)-L-arginyl]-
- Peptide (hamster embryo contraceptive)
- Threonine-proline-arginine-lysine
- Threonylprolylarginyllysine
- 56767-30-7
- (2S)-6-amino-2-[(2S)-2-{[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidin-2-yl]formamido}-5-carbamimidamidopentanamido]hexanoic acid
- CHEBI:171721
- SCHEMBL11763946
- HY-123492
- N(2)-(N(2)-(1-L-Threonyl-L-prolyl)-L-arginyl)-L-lysine
- Threonyl-prolyl-arginyl-lysine
- (2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid
- L-Threonyl-L-prolyl-L-arginyl-L-lysine
- Thr-pro-arg-lys
- DTXSID50205321
- Contraceptive tetrapeptide
- AKOS030610255
- CS-0082803
- NS00124175
- Kentsin H-Thr-Pro-Arg-Lys-OH
-
- Inchi: InChI=1S/C21H40N8O6/c1-12(30)16(23)19(33)29-11-5-8-15(29)18(32)27-13(7-4-10-26-21(24)25)17(31)28-14(20(34)35)6-2-3-9-22/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1
- InChI Key: OTAMFXXAGYBAQL-YXMSTPNBSA-N
- SMILES: C[C@@H](O)[C@H](N)C(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(O)=O)CCCCN)=O)CCCNC(N)=N)=O)=O
Computed Properties
- Exact Mass: 500.3074
- Monoisotopic Mass: 500.307
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 9
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 35
- Rotatable Bond Count: 19
- Complexity: 760
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _6.9
- Topological Polar Surface Area: 253A^2
Experimental Properties
- Density: 1.48
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 249.98
Kentsin H-Thr-Pro-Arg-Lys-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | K247240-25mg |
Kentsin H-Thr-Pro-Arg-Lys-OH |
56767-30-7 | 25mg |
$ 375.00 | 2022-06-04 | ||
TRC | K247240-50mg |
Kentsin H-Thr-Pro-Arg-Lys-OH |
56767-30-7 | 50mg |
$ 615.00 | 2022-06-04 | ||
TRC | K247240-100mg |
Kentsin H-Thr-Pro-Arg-Lys-OH |
56767-30-7 | 100mg |
$ 985.00 | 2022-06-04 |
Kentsin H-Thr-Pro-Arg-Lys-OH Related Literature
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Additional information on Kentsin H-Thr-Pro-Arg-Lys-OH
Introduction to Compound with CAS No. 56767-30-7 and Product Name: Kentsin H-Thr-Pro-Arg-Lys-OH
Kentsin H-Thr-Pro-Arg-Lys-OH is a synthetic peptide that has garnered significant attention in the field of pharmaceutical research due to its unique biochemical properties and potential therapeutic applications. This compound, identified by the CAS number 56767-30-7, belongs to a class of molecules known for their role in modulating various biological pathways. The precise sequence of amino acids in Kentsin H-Thr-Pro-Arg-Lys-OH contributes to its distinctive functionality, making it a subject of extensive study in both academic and industrial settings.
The structure of Kentsin H-Thr-Pro-Arg-Lys-OH consists of a linear chain of amino acids, specifically Thr (threonine), Pro (proline), Arg (arginine), and Lys (lysine), terminated with an -OH group. This arrangement not only influences its solubility and stability but also determines its interactions with biological targets. The presence of proline, in particular, introduces a kink in the peptide chain, which can affect its binding affinity and specificity.
Recent research has highlighted the potential of Kentsin H-Thr-Pro-Arg-Lys-OH in the development of novel therapeutic agents. Studies have demonstrated its ability to interact with specific receptors and enzymes, thereby modulating cellular signaling pathways. For instance, preliminary investigations suggest that this peptide may have applications in immunomodulation, where it can influence the activity of immune cells and cytokines. Such findings are particularly intriguing given the increasing demand for immunotherapeutic strategies in treating various diseases.
In addition to its immunomodulatory potential, Kentsin H-Thr-Pro-Arg-Lys-OH has shown promise in anti-inflammatory applications. Chronic inflammation is a hallmark of numerous diseases, including autoimmune disorders and metabolic syndromes. By targeting key inflammatory pathways, this peptide could offer a novel approach to managing inflammation without the side effects associated with traditional anti-inflammatory drugs. The precise mechanism by which Kentsin H-Thr-Pro-Arg-Lys-OH exerts its anti-inflammatory effects is still under investigation, but early data suggest that it may involve the inhibition of pro-inflammatory cytokine production.
The synthesis and characterization of Kentsin H-Thr-Pro-Arg-Lys-OH have been refined through advanced chemical techniques. Solid-phase peptide synthesis (SPPS) is commonly employed to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are utilized to verify the structural integrity and purity of the final product. These methods are crucial for ensuring that the compound meets the stringent standards required for pharmaceutical applications.
One of the most compelling aspects of Kentsin H-Thr-Pro-Arg-Lys-OH is its potential for customization. By modifying specific amino acids or adding functional groups, researchers can fine-tune its properties to enhance efficacy or reduce toxicity. This flexibility makes it an attractive candidate for drug development, particularly in cases where existing treatments are limited or ineffective. The ability to tailor the peptide sequence allows for targeted therapy, minimizing off-target effects and improving patient outcomes.
The pharmacokinetic properties of Kentsin H-Thr-Pro-Arg-Lys-OH are also an area of active research. Understanding how this peptide is absorbed, distributed, metabolized, and excreted is essential for optimizing its therapeutic use. Preliminary studies indicate that it exhibits good bioavailability when administered orally or intravenously, suggesting multiple routes of administration could be viable. Further research is needed to fully elucidate its pharmacokinetic profile and identify any potential interactions with other drugs.
From a regulatory perspective, the development of Kentsin H-Thr-Pro-Arg-Lys-OH as a therapeutic agent faces several challenges. Regulatory agencies require extensive data to support the safety and efficacy of new drugs before they can be approved for clinical use. This includes preclinical studies in cell cultures and animal models, as well as human clinical trials. However, the growing body of preclinical evidence suggests that this peptide has significant therapeutic potential, which could expedite regulatory approval processes.
The economic impact of developing Kentsin H-Thr-Pro-Arg-Lys-OH cannot be overlooked either. Pharmaceutical companies invest heavily in research and development (R&D) to bring new drugs to market. If successful, Kentsin H-Thr-Pro-Arg-Lys-OH could generate substantial revenue while addressing unmet medical needs. This economic incentive drives innovation and encourages further investment in related fields, fostering a cycle of scientific advancement.
Future directions for research on Kentsin H-Thr-Pro-Arg-Lys-OH include exploring its potential in combination therapies. By pairing it with other drugs or biologics, researchers may enhance its therapeutic effects or overcome resistance mechanisms observed with single-agent treatments. Additionally, investigating its role in rare diseases could uncover new treatment options for patients suffering from conditions currently lacking effective therapies.
In conclusion, Kentsin H-Thr-Pro-Arg-Lys-OH (CAS No. 56767-30-7) represents a promising compound with diverse applications in pharmaceutical research. Its unique biochemical properties make it a valuable tool for modulating biological pathways relevant to immunomodulation and anti-inflammation. While challenges remain in terms of regulatory approval and clinical translation, the growing body of evidence supporting its efficacy underscores its potential as a future therapeutic agent.
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